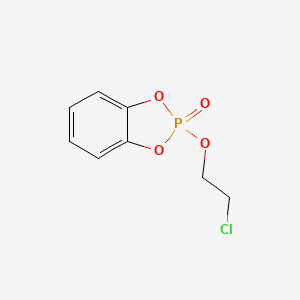![molecular formula C15H13ClO4S B14584101 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid CAS No. 61150-70-7](/img/structure/B14584101.png)
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, methoxy, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: Introduction of the acyl group to the aromatic ring using reagents such as acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) as a catalyst.
Sulfonation: Introduction of the sulfanyl group using sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃).
Methoxylation: Introduction of the methoxy group using methanol (CH₃OH) and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogen substitution reactions can occur using reagents like chlorine (Cl₂) and iron(III) chloride (FeCl₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with a metal catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Chlorine (Cl₂) and iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms into the aromatic ring.
科学的研究の応用
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Oxidative Stress: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Used in organic synthesis and medicinal chemistry.
2,4-Dibromophenol: Utilized in various chemical reactions and as an intermediate in the synthesis of other compounds.
Uniqueness
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
61150-70-7 |
|---|---|
分子式 |
C15H13ClO4S |
分子量 |
324.8 g/mol |
IUPAC名 |
2-(4-chloro-3-methoxyphenyl)sulfanyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H13ClO4S/c1-19-9-3-5-11(15(17)18)14(7-9)21-10-4-6-12(16)13(8-10)20-2/h3-8H,1-2H3,(H,17,18) |
InChIキー |
DLGVBWHERFUPGG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


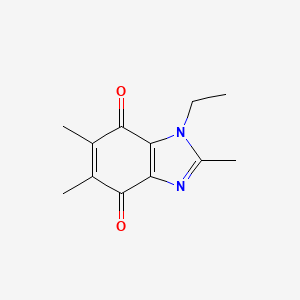
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
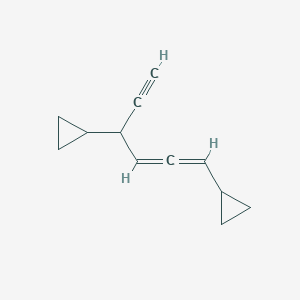
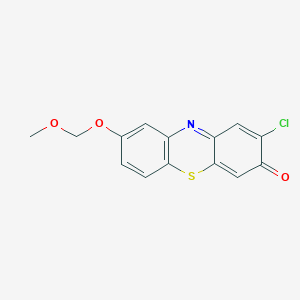
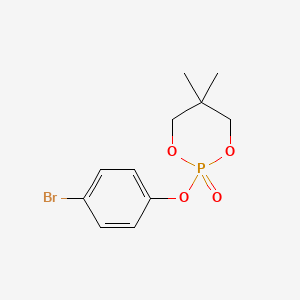
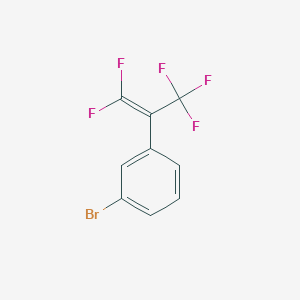
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
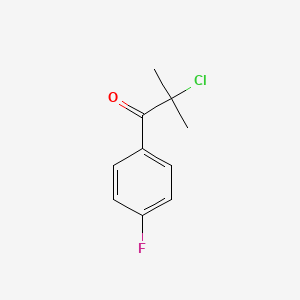
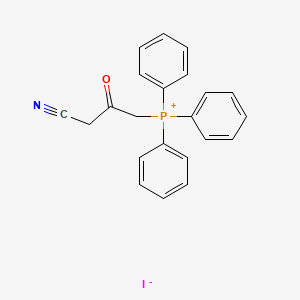
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
